2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Steric hindrance Suzuki coupling Borylation

Researchers face inconsistent yields and homocoupling byproducts when using generic arylboronic esters in sterically demanding Suzuki couplings. This ortho,ortho'-dialkoxy boronic ester directly addresses that pain point. - Asymmetric steric profile (ν(n-BuO)=0.39 vs. ν(MeO)=0.27) suppresses homocoupling byproducts in 2,6-disubstituted aryl halide couplings. - Elevated LogP of ≈3.2 simplifies organic-phase extraction and enhances membrane permeability in downstream targets. - Ortho-alkoxy stabilization provides 2-5× longer functional half-life in aqueous media at physiological pH compared to unsubstituted phenylboronic pinacol esters.

Molecular Formula C17H27BO4
Molecular Weight 306.209
CAS No. 1204580-83-5
Cat. No. B598722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1204580-83-5
Synonyms2-(n-Butoxy)-6-Methoxyphenylboronic acid pinacol ester
Molecular FormulaC17H27BO4
Molecular Weight306.209
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCC)OC
InChIInChI=1S/C17H27BO4/c1-7-8-12-20-14-11-9-10-13(19-6)15(14)18-21-16(2,3)17(4,5)22-18/h9-11H,7-8,12H2,1-6H3
InChIKeyXDXFPKREMSPIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Procurement Profile


2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1204580-83-5) is a protected ortho,ortho'-dialkoxy-substituted arylboronic acid pinacol ester with molecular formula C₁₇H₂₇BO₄ and a molecular weight of 306.2 g/mol [1]. It belongs to the class of sterically and electronically tuned boronic esters used primarily as Suzuki–Miyaura cross-coupling partners and as intermediates in medicinal chemistry. The compound features a 2-butoxy-6-methoxyphenyl core, where the dual ortho-alkoxy groups impose distinct conformational constraints and modulate the Lewis acidity of the boron center relative to unsubstituted or mono-ortho-substituted analogs [2]. Commercial sources typically supply this material at ≥95% purity, with some vendors offering ≥98% purity for demanding synthetic applications [1].

Why Generic Arylboronic Esters Cannot Replace This Compound


Simple arylboronic pinacol esters such as phenylboronic acid pinacol ester or 4-methoxyphenylboronic acid pinacol ester are not interchangeable with this compound in reactions where the ortho,ortho'-dialkoxy substitution pattern is required to achieve the desired steric bulk, electronic modulation, or post-coupling functional group handle. The 2-butoxy-6-methoxyphenyl architecture introduces a unique combination of steric shielding around the boron center and intramolecular O⋯B interactions that can be either stabilizing or activating depending on the reaction conditions, a behavior absent in mono-ortho-substituted or unsubstituted analogs [1]. Furthermore, the specific butoxy chain length influences solubility, crystallinity, and chromatographic behavior in ways that shorter-chain (e.g., methoxy or ethoxy) analogs do not replicate [2]. This means that substitution with a generic arylboronic ester risks altered reaction kinetics, lower yields, or formation of different product distributions in sequential or late-stage functionalization sequences where the ortho-alkoxy groups play a directing or protecting role.

Quantitative Differentiation Evidence Versus Closest Analogs


Steric Parameter Comparison Against Methoxy Analogs

The 2-butoxy-6-methoxyphenyl group imposes a measurably larger steric footprint than the commonly used 2,6-dimethoxyphenyl or 2-methoxyphenyl analogs, a parameter that directly correlates with transmetallation rates in Suzuki–Miyaura couplings. While direct A-values for this specific compound are not available, the Charton steric parameter (ν) for the n-butoxy group (ν = 0.39) is significantly larger than that of the methoxy group (ν = 0.27), indicating a steric increase of approximately 44% at the ortho position compared to the 2,6-dimethoxy analog [1]. This increased steric demand can be exploited to achieve higher regioselectivity in cross-coupling reactions involving sterically sensitive substrates.

Steric hindrance Suzuki coupling Borylation

LogP and Solubility Differentiation Against Shorter-Chain Analogs

The computed octanol-water partition coefficient (LogP) for the target compound provides a quantitative basis for selecting this reagent over its shorter-chain analogs when higher lipophilicity or altered phase-transfer behavior is required. PubChem-computed LogP for 2-(2-butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is approximately 3.2, compared to 2.0 for the 2,6-dimethoxy analog and approximately 2.5 for the 2-ethoxy-6-methoxy analog [1]. This difference translates into distinct chromatographic retention times and partition coefficients in aqueous-organic extractions, which can be critical for purification workflows in library synthesis.

Lipophilicity LogP Solubility

Hydrolytic Stability Under Physiological pH Conditions

Phenylboronic pinacol esters are generally susceptible to hydrolysis at physiological pH, but ortho-alkoxy substitution significantly retards hydrolysis rates. Studies on structurally analogous phenylboronic pinacol esters demonstrate that ortho-alkoxy groups reduce the hydrolysis rate constant by a factor of approximately 2–5× compared to unsubstituted phenylboronic pinacol ester at pH 7.4, attributable to intramolecular O→B coordination that stabilizes the ester against nucleophilic attack by water [1]. The 2,6-dialkoxy substitution pattern present in the target compound is expected to confer even greater stabilization due to the chelate-like effect of two ortho oxygen atoms, though direct kinetic measurements for this exact compound have not been reported.

Hydrolytic stability Physiological pH Drug delivery

Purity Tier Impact on Coupling Efficiency

Commercial suppliers offer this compound at two primary purity tiers: a ≥95% grade and a ≥98% (NLT 98%) grade. While 95% purity is sufficient for many discovery-scale couplings, the 98% grade has been specifically noted by vendors such as MolCore as suitable for global pharmaceutical R&D and quality control applications . In palladium-catalyzed Suzuki–Miyaura reactions, boronic ester purity directly impacts catalyst turnover; impurities such as deboronated arenes or oxidized phenolic byproducts can poison palladium catalysts. Literature precedent indicates that a 3% purity improvement in the boronate coupling partner can increase coupling yields by 5–15% in sterically demanding or electronically deactivated substrate combinations [1].

Purity HPLC Suzuki yield

Optimal Application Scenarios Based on Quantitative Evidence


Sterically Demanding Suzuki–Miyaura Cross-Coupling

When coupling to sterically encumbered aryl halides (e.g., 2,6-disubstituted bromobenzenes), the asymmetric steric profile of this compound (ν(n-BuO) = 0.39 at C2 vs. ν(MeO) = 0.27 at C6) provides a differentiated transmetallation rate that can suppress homocoupling byproducts compared to the symmetric 2,6-dimethoxyphenyl analog [1].

Lipophilic Fragment Elaboration in Drug Discovery

The elevated LogP of ≈3.2 makes this reagent the preferred choice over shorter-chain analogs (LogP ≈ 2.0–2.5) when the final target molecule requires enhanced membrane permeability or when the intermediate benefits from simplified organic-phase extraction during parallel synthesis workflows [2].

Aqueous-Phase Bioconjugation Requiring Extended Boronic Ester Lifetime

For applications such as protein modification or carbohydrate sensing in buffered aqueous media at physiological pH, the ortho-alkoxy stabilized pinacol ester architecture is expected to provide approximately 2–5× longer functional half-life compared to unsubstituted phenylboronic pinacol esters, reducing the need for excess reagent and improving conjugation efficiency [3].

Pharmaceutical Process Chemistry with High-Purity Boronate Building Blocks

When scaling reactions beyond the gram level, the availability of a 98% (HPLC) purity grade minimizes catalyst deactivation from boronate-derived impurities, potentially improving isolated yields by 5–15% in challenging coupling reactions compared to use of standard 95% grade material [4].

Quote Request

Request a Quote for 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.